molecular formula C8H6N4O4 B11881211 methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B11881211
M. Wt: 222.16 g/mol
InChI Key: PSKHQIBMULACKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a nitro group at the 7th position and a carboxylate ester group at the 4th position of the pyrrolo[3,2-d]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine ring system.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, potentially through redox reactions or by acting as an electron-withdrawing group that influences the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
  • Pyrrolo[2,3-d]pyrimidine derivatives

Uniqueness

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group, which confer distinct chemical and biological properties. The nitro group enhances its potential as an electron-withdrawing moiety, while the carboxylate ester group increases its solubility and facilitates its incorporation into more complex molecular frameworks.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C8H6N4O4/c1-16-8(13)7-6-5(10-3-11-7)4(2-9-6)12(14)15/h2-3,9H,1H3

InChI Key

PSKHQIBMULACKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC2=C1NC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.